1-(3-Aminopropyl)aziridine

Overview

Description

1-(3-Aminopropyl)aziridine is an organic compound that features a three-membered aziridine ring with an aminopropyl substituent Aziridines are known for their significant ring strain, which makes them highly reactive and useful in various chemical reactions

Mechanism of Action

Target of Action

1-(3-Aminopropyl)aziridine, also known as 1-Aziridinepropanamine, primarily targets the aziridine ring, a three-membered ring in organic chemistry . The aziridine ring is similar to epoxides, with the oxygen atom replaced by a nitrogen atom . The basicity of the nitrogen ring of aziridine depends on whether it is attached to electron-donating or electron-withdrawing groups .

Mode of Action

The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .

Biochemical Pathways

Aziridines are inherently strained, making them highly reactive to attack from nucleophilic species . This reactivity has prompted decades of investigation into their chemical synthesis and utilization in the pharmaceutical and materials industries . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones .

Result of Action

Many aziridine alkaloids have anticancer, antibacterial, and/or antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and/or microorganisms . This strongly indicates that the presence of the aziridine ring in natural as well as synthetic compounds is essential for such activities .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of nucleophiles and the pH of the environment. The aziridine ring can be activated in the presence of electron-withdrawing substituents and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids .

Biochemical Analysis

Biochemical Properties

The bond angles in aziridines are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain . This strain influences the reactivity of aziridines, making them attractive for study in terms of reactivity and pharmacodynamic action .

Cellular Effects

Aziridines have been found to have anticancer, antibacterial, and antimicrobial activity against selected cancer cell lines, pathogenic bacteria, and microorganisms . This suggests that 1-(3-Aminopropyl)aziridine may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Aziridines are known to undergo ring-opening reactions in the presence of nucleophiles, imparting useful alkylating properties . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Aziridines are inherently strained, making them attractive for study in terms of reactivity and pharmacodynamic action . This suggests that the effects of this compound may change over time in laboratory settings, including potential changes in the compound’s stability, degradation, and long-term effects on cellular function.

Metabolic Pathways

Aziridines are known to be involved in various metabolic pathways . This suggests that this compound may interact with certain enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The localization of a protein can be predicted based on its amino acid sequence . This suggests that this compound may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminopropyl)aziridine can be synthesized through several methods. One common approach involves the reaction of aziridine with 3-aminopropylamine under controlled conditions. Another method includes the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines using primary amines under basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminopropyl)aziridine undergoes various chemical reactions, including:

Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogen, leading to the formation of different products.

Substitution Reactions: The compound can participate in substitution reactions where the aminopropyl group is replaced by other functional groups.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.

Catalysts: Metal catalysts and Lewis acids are often employed to facilitate these reactions.

Major Products: The major products formed from these reactions depend on the nucleophile and reaction conditions. For example, ring-opening with amines can lead to the formation of polyamines, which have various industrial applications .

Scientific Research Applications

1-(3-Aminopropyl)aziridine has a wide range of applications in scientific research:

Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.

Comparison with Similar Compounds

Aziridine: The parent compound with a three-membered ring and no substituents.

Azetidine: A four-membered ring analog with similar reactivity but different ring strain and properties.

N-Alkylaziridines: Aziridines with alkyl substituents that modify their reactivity and applications.

Uniqueness: 1-(3-Aminopropyl)aziridine is unique due to the presence of the aminopropyl group, which enhances its reactivity and expands its range of applications compared to unsubstituted aziridines and other similar compounds. This makes it a valuable compound in both research and industrial contexts.

Biological Activity

1-(3-Aminopropyl)aziridine, a nitrogen-containing heterocyclic compound, has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a three-membered aziridine ring, which is known for its reactivity and potential therapeutic applications. The biological activity of this compound includes antimicrobial, anticancer, and cytotoxic properties, making it a subject of interest for researchers exploring new drug candidates.

Chemical Structure and Properties

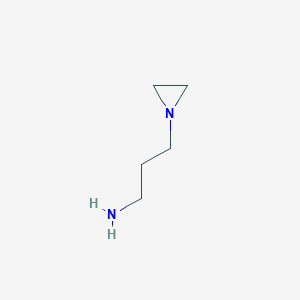

This compound has the following chemical structure:

- Molecular Formula : C5H10N2

- CAS Number : 1072-65-7

The aziridine ring contributes to its unique reactivity, allowing it to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that aziridine derivatives, including this compound, exhibit significant antimicrobial properties. A study conducted on aziridine-thiourea derivatives revealed that certain compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for some derivatives ranged from 16 to 32 µg/mL, indicating their potential as effective antimicrobial agents.

Anticancer Activity

Aziridines have been widely studied for their anticancer properties. In vitro studies have shown that this compound and its derivatives can induce cytotoxic effects in various cancer cell lines. For instance, compounds derived from aziridines have demonstrated IC50 values comparable to established anticancer drugs like cisplatin . The mechanism of action often involves disruption of the cell cycle and induction of apoptosis in cancer cells .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated using assays such as MTT and LDH release assays. These studies indicate that the compound can significantly reduce cell viability in tumor cell lines while exhibiting lower toxicity towards normal cells . The structure-activity relationship suggests that modifications in the aziridine ring can enhance or diminish these effects.

The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with cellular macromolecules. This interaction can lead to:

- Alkylation of DNA : Aziridines are known alkylating agents that can form covalent bonds with DNA, leading to mutations and cell death.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that aziridines may induce oxidative stress in cells, contributing to their cytotoxic effects .

Case Study 1: Anticancer Properties

In a comparative study on various aziridine derivatives, this compound exhibited significant antiproliferative activity against HeLa and Ishikawa cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth, with mechanisms involving S-phase arrest and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis of aziridine-thiourea derivatives highlighted the antimicrobial efficacy of this compound against MRSA strains. The results indicated that certain derivatives outperformed traditional antibiotics in specific contexts, suggesting a potential role in combating antibiotic-resistant infections .

Data Summary Table

| Activity | Tested Compounds | IC50/MIC Values | Remarks |

|---|---|---|---|

| Antimicrobial | Aziridine-thiourea derivatives | MIC = 16-32 µg/mL | Effective against Staphylococcus aureus |

| Anticancer | This compound | IC50 (HeLa) = ~6.4 µM | Comparable to cisplatin |

| Cytotoxicity | Various cancer cell lines | IC50 = variable | Lower toxicity towards normal cells |

Properties

IUPAC Name |

3-(aziridin-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-2-1-3-7-4-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUAFMCFYSTCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147945 | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-65-7 | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aziridine, 1-(3-aminopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.